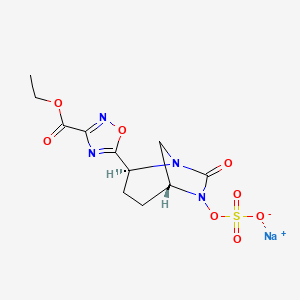
Antibacterial agent 57
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Antibacterial agent 57 is a synthetic compound known for its potent antibacterial properties. It has been extensively studied for its effectiveness against a wide range of bacterial pathogens, including drug-resistant strains. This compound is particularly noted for its ability to inhibit bacterial growth and proliferation, making it a valuable tool in the fight against bacterial infections.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of antibacterial agent 57 typically involves a multi-step process. The initial step often includes the formation of a core structure through a series of condensation reactions. This is followed by the introduction of functional groups that enhance the antibacterial activity of the compound. Common reagents used in these reactions include various acids, bases, and organic solvents. The reaction conditions are carefully controlled to ensure high yield and purity of the final product.
Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using large reactors and continuous flow systems. The process is optimized to minimize waste and reduce production costs. Quality control measures are implemented at each stage to ensure the consistency and efficacy of the compound.
Análisis De Reacciones Químicas
Types of Reactions: Antibacterial agent 57 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of oxides or other oxygen-containing compounds.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, leading to the formation of reduced compounds.
Substitution: This reaction involves the replacement of one functional group with another, which can significantly alter the properties of the compound.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various halogens for substitution reactions. The conditions for these reactions vary, with some requiring high temperatures and pressures, while others proceed at room temperature.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce oxides or peroxides, while reduction reactions may yield alcohols or amines. Substitution reactions can result in a wide range of derivatives, each with unique properties.
Aplicaciones Científicas De Investigación
Antibacterial agent 57 has a wide range of applications in scientific research, including:
Chemistry: It is used as a model compound to study reaction mechanisms and to develop new synthetic methodologies.
Biology: It is employed in studies of bacterial physiology and genetics, helping researchers understand how bacteria respond to antibacterial agents.
Medicine: It is investigated for its potential use in treating bacterial infections, particularly those caused by drug-resistant strains.
Industry: It is used in the development of new antibacterial coatings and materials, which can help prevent the spread of infections in healthcare settings and other environments.
Mecanismo De Acción
The mechanism of action of antibacterial agent 57 involves the inhibition of key bacterial enzymes and pathways. It targets the bacterial cell wall synthesis, leading to cell lysis and death. Additionally, it interferes with protein synthesis by binding to the bacterial ribosome, preventing the translation of essential proteins. This dual mechanism of action makes it highly effective against a broad spectrum of bacteria.
Comparación Con Compuestos Similares
Antibacterial agent 57 is unique in its dual mechanism of action, which sets it apart from other antibacterial agents that typically target a single pathway. Similar compounds include:
Penicillin: Targets bacterial cell wall synthesis but does not affect protein synthesis.
Tetracycline: Inhibits protein synthesis but does not target cell wall synthesis.
Quinolones: Interfere with DNA replication but do not affect cell wall or protein synthesis.
Propiedades
Fórmula molecular |
C11H13N4NaO8S |
|---|---|
Peso molecular |
384.30 g/mol |
Nombre IUPAC |
sodium;[(2S,5R)-2-(3-ethoxycarbonyl-1,2,4-oxadiazol-5-yl)-7-oxo-1,6-diazabicyclo[3.2.1]octan-6-yl] sulfate |
InChI |
InChI=1S/C11H14N4O8S.Na/c1-2-21-10(16)8-12-9(22-13-8)7-4-3-6-5-14(7)11(17)15(6)23-24(18,19)20;/h6-7H,2-5H2,1H3,(H,18,19,20);/q;+1/p-1/t6-,7+;/m1./s1 |
Clave InChI |
FDSJWYNQNJFEJL-HHQFNNIRSA-M |
SMILES isomérico |
CCOC(=O)C1=NOC(=N1)[C@@H]2CC[C@@H]3CN2C(=O)N3OS(=O)(=O)[O-].[Na+] |
SMILES canónico |
CCOC(=O)C1=NOC(=N1)C2CCC3CN2C(=O)N3OS(=O)(=O)[O-].[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


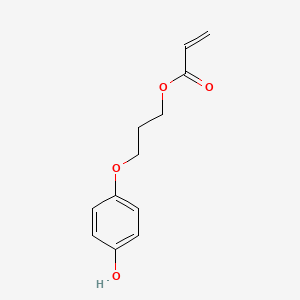
![Tert-butyl N-[(6-oxo-3-piperidyl)methyl]carbamate](/img/structure/B13914116.png)
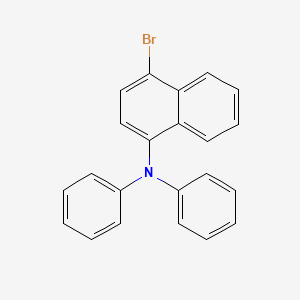
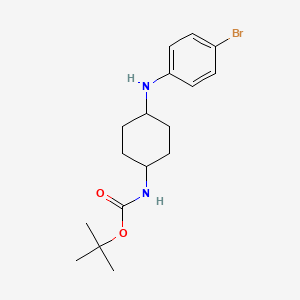
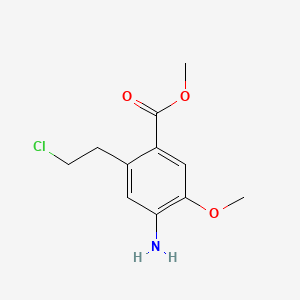
![Tert-butyl 4-oxo-2,3,3a,5,6,6a-hexahydrocyclopenta[b]pyrrole-1-carboxylate](/img/structure/B13914145.png)
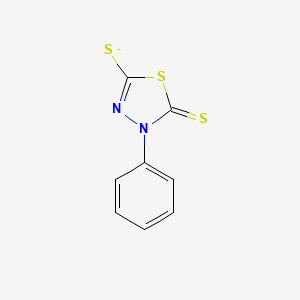
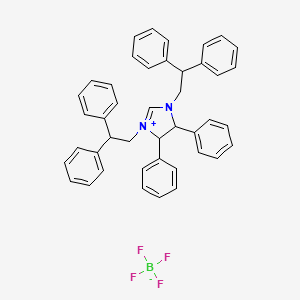

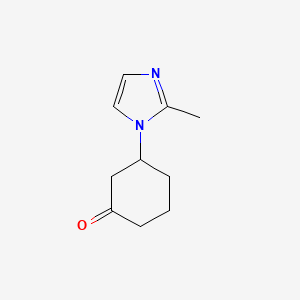
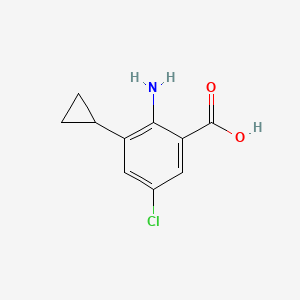

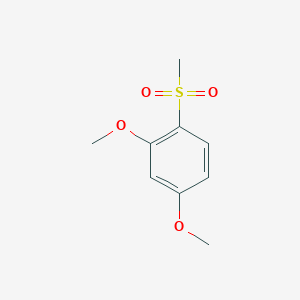
![[(3R,4S)-4-[tert-butyl(diphenyl)silyl]oxy-2-oxooxolan-3-yl] benzoate](/img/structure/B13914178.png)
